molecular formula C12H5Cl2F3O2 B1304005 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 680215-60-5

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde

Cat. No.: B1304005
CAS No.: 680215-60-5
M. Wt: 309.06 g/mol
InChI Key: QNYCADSCMMHYJB-UHFFFAOYSA-N
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Description

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a chemical compound known for its unique structural features, which include dichloro and trifluoromethyl groups attached to a phenyl ring, and a furaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is unique due to its furaldehyde moiety, which imparts distinct chemical reactivity compared to other similar compounds. This structural feature allows for unique applications in organic synthesis and materials science .

Properties

IUPAC Name

5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYCADSCMMHYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381826
Record name 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680215-60-5
Record name 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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